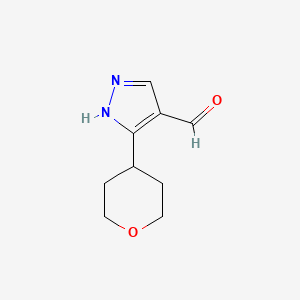

5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde

Description

5-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound featuring a carbaldehyde group at position 4 and a tetrahydro-2H-pyran-4-yl substituent at position 4. The tetrahydro-2H-pyran moiety is a six-membered oxygen-containing ring, which confers unique solubility and hydrogen-bonding capabilities compared to purely aromatic substituents. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrazole derivatives, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name |

5-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-6-8-5-10-11-9(8)7-1-3-13-4-2-7/h5-7H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFOSVBDVCHWQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The preparation of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde typically involves:

- Formation of a pyrazole boronic acid pinacol ester intermediate protected with a tetrahydropyranyl group.

- Suzuki-Miyaura cross-coupling reactions to construct the pyrazole-substituted aromatic framework.

- Subsequent deprotection and functional group transformations to yield the aldehyde functionality.

Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents & Conditions | Description | Notes |

|---|---|---|---|---|

| 1 | Formation of Pyrazole Boronic Ester | Starting from 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | Preparation of the tetrahydropyranyl-protected pyrazole boronic acid ester intermediate | Protects the pyrazole nitrogen, stabilizes boronic acid for coupling |

| 2 | Suzuki-Miyaura Cross-Coupling | React 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with 4-bromo-2-chlorobenzonitrile in THF-water or THF-toluene-water solvent mixture; catalyst: bis(triphenylphosphine)palladium(II) chloride; base: sodium carbonate; optional phase transfer catalyst: tetrabutylammonium bromide (TBAB) | Formation of 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile intermediate | Reaction temperature and time optimized for yield; phase transfer catalyst enhances reaction efficiency |

| 3 | Isolation of Coupled Product | Addition of water, distillation to near dryness, addition of ethanol, filtration | Crystallization and purification of the intermediate | Stirring at 20 ± 5 °C for 6–24 h ensures complete precipitation |

| 4 | Conversion to Deprotected Intermediate | Treatment of the intermediate with 10% hydrochloric acid in ethanol | Removal of tetrahydropyranyl protecting group | Stirring at 0–15 °C (e.g., 10 ± 3 °C) for 0.5–5 h (typically 2 h) |

| 5 | Formation of Aldehyde Functionality | Further functional group transformation (e.g., oxidation or formylation) | Yields the target this compound | Specific methods vary; often involve controlled acidic or oxidative conditions |

Detailed Reaction Parameters and Findings

Suzuki Reaction Catalysts and Solvents: The palladium catalyst bis(triphenylphosphine)palladium(II) chloride is used effectively in mixed solvents such as THF-water or THF-toluene-water. The presence of sodium carbonate as a base facilitates the coupling. Use of tetrabutylammonium bromide as a phase transfer catalyst improves reaction rates and yields.

Isolation and Purification: After the coupling reaction, water is added to the reaction mixture, followed by distillation to concentrate the organic phase. Ethanol is then added to induce crystallization of the coupled product, which is filtered and washed with a mixture of acetonitrile and water. Drying is performed under reduced pressure at 50–60 °C.

Deprotection Conditions: The tetrahydropyranyl protecting group is cleaved by treatment with dilute hydrochloric acid (10% HCl) in ethanol. The reaction is conducted at low temperatures (0–15 °C) to avoid side reactions, with stirring times ranging from 0.5 to 5 hours, commonly around 2 hours. The amount of HCl used is approximately 0.05 to 0.1 mole equivalents per mole of substrate.

Post-Deprotection Treatment: After deprotection, the reaction mixture is neutralized by adding aqueous ammonia (25%) at the same low temperature to stabilize the product and facilitate isolation.

Summary Table of Preparation Conditions

| Parameter | Value/Range | Remarks |

|---|---|---|

| Catalyst | bis(triphenylphosphine)palladium(II) chloride | Used in Suzuki coupling |

| Base | Sodium carbonate | Facilitates coupling reaction |

| Solvent | THF-water or THF-toluene-water | Mixed solvents optimize solubility and reaction rate |

| Phase Transfer Catalyst | Tetrabutylammonium bromide (optional) | Enhances coupling efficiency |

| Temperature (Suzuki) | Ambient to reflux conditions | Optimized per substrate |

| Isolation Temperature | 20 ± 5 °C | For crystallization |

| Deprotection Reagent | 10% HCl in ethanol | Removes tetrahydropyranyl group |

| Deprotection Temperature | 0–15 °C (typical 10 ± 3 °C) | Controls reaction rate and selectivity |

| Deprotection Time | 0.5–5 hours (typical 2 hours) | Ensures complete deprotection |

| Neutralization | 25% aqueous ammonia | Stabilizes product after deprotection |

| Drying Conditions | Reduced pressure, 50–60 °C | For final product isolation |

Research Findings and Optimization Notes

The use of a tetrahydropyranyl protecting group on the pyrazole nitrogen is critical for the stability of intermediates during Suzuki coupling, preventing side reactions and improving yields.

Phase transfer catalysts like TBAB can significantly improve the efficiency of the Suzuki reaction by enhancing the solubility of inorganic bases in organic solvents.

Low-temperature deprotection minimizes decomposition or side reactions of sensitive aldehyde functionalities.

The purification steps involving crystallization from ethanol and washing with acetonitrile-water mixtures yield high-purity intermediates suitable for further transformations.

The process is scalable and has been optimized in patent literature for industrial applications related to androgen receptor antagonist synthesis, indicating robustness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

Oxidation: 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid.

Reduction: 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

5-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde has been investigated for its biological activities , particularly its antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies indicate that compounds similar to this pyrazole derivative exhibit significant effectiveness against various bacterial and fungal strains. The aldehyde group may play a crucial role in inhibiting specific enzymes or disrupting cellular processes in pathogens.

- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation, although further studies are required to elucidate the mechanisms involved and to evaluate its efficacy compared to other known anticancer agents.

Chemical Biology

The compound serves as a valuable building block in organic synthesis, allowing researchers to create more complex molecules with potential therapeutic effects. Its unique structure enables it to interact with biological targets, enhancing its utility in drug discovery .

Material Science

This compound is also explored for its potential applications in developing new materials. Its reactivity can be harnessed in creating polymers or other functional materials that require specific chemical properties .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A study demonstrated that derivatives of pyrazole carbaldehydes showed promising results against resistant bacterial strains, indicating a potential pathway for developing new antibiotics.

- Cancer Cell Line Testing : Research involving various cancer cell lines revealed that this compound inhibited cell growth effectively at certain concentrations, suggesting its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of 5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-Carbaldehyde Derivatives

Structural and Substituent Variations

Position of Substituents :

- The target compound has a tetrahydro-2H-pyran-4-yl group at position 5 , while analogs like 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde (5a) and 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (5b) feature aromatic substituents at position 3 .

- 5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde () includes a bulky 4-chlorophenyl group at position 5 and a trifluoromethyl group at position 3, introducing strong electron-withdrawing effects.

Functional Group Impact :

- The tetrahydro-2H-pyran group enhances hydrophilicity and metabolic stability compared to lipophilic groups like chlorophenyl or trifluoromethyl .

- Aromatic substituents (e.g., furan, thiophene) at position 3 improve π-π stacking interactions with biological targets, as seen in the antimicrobial activity of 5a and 5b .

Antimicrobial Activity

- 5a (3-furyl derivative) : Exhibited MIC values of 1–4 µg/mL against bacterial strains, outperforming clotrimazole .

- 5b (3-thienyl derivative) : Showed MIC values comparable to amoxicillin (32 µg/mL against fungi) .

- 5d (3-(4-methoxyphenyl) derivative) : Demonstrated broad-spectrum activity with MIC values lower than amoxicillin for E. coli .

DNA Gyrase Inhibition

Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | Solubility (Predicted) | LogP (Estimated) |

|---|---|---|---|---|

| Target Compound | ~208.21 | Tetrahydro-2H-pyran-4-yl | Moderate-High | 1.2–1.5 |

| 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde (5a) | ~178.15 | Furan-2-yl | Moderate | 1.8–2.2 |

| 5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | 350.73 | 4-Chlorophenyl, CF3 | Low | 3.5–4.0 |

Biological Activity

5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring fused with a tetrahydropyran moiety and an aldehyde functional group . The synthesis typically involves the formation of the pyrazole ring followed by the introduction of the tetrahydropyran group. Common methods include cyclization reactions using hydrazine derivatives and 1,3-dicarbonyl compounds under controlled conditions.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily attributed to its structural characteristics. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

The biological activity of this compound is linked to its ability to interact with various biological targets, such as enzymes and receptors. For instance, it may inhibit the ALK5 receptor , which is involved in TGF-β signaling pathways associated with cancer progression and fibrosis .

Research Findings and Case Studies

A review of recent studies highlights the compound's significant potential:

- ALK5 Inhibition : A study identified a series of pyrazole derivatives, including related compounds to this compound, demonstrating potent inhibition of ALK5 with IC50 values as low as 25 nM. These compounds showed promising antitumor efficacy in vivo without evident toxicity .

- Antimicrobial Activity : Pyrazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity. For example, compounds structurally similar to this compound were tested against various bacterial strains, showing significant inhibition comparable to standard antibiotics .

- Anti-inflammatory Effects : Research has indicated that pyrazole derivatives can effectively inhibit pro-inflammatory cytokines like TNF-α and IL-6. Specific compounds demonstrated up to 85% inhibition at concentrations significantly lower than traditional anti-inflammatory drugs .

Comparative Analysis

Q & A

Q. Key Parameters :

Q. Table 1: Synthesis Methods Comparison

| Method | Reagents/Conditions | Key Observations | Reference |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF, 80–100°C, 6–8 hrs | High regioselectivity | |

| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, 70°C, 12 hrs | Requires hydrolysis step |

How is this compound characterized, and what discrepancies arise between spectroscopic and crystallographic data?

Basic Research Question

Q. Discrepancies :

- Aldehyde proton shifts vary with solvent polarity (DMSO vs. CDCl₃).

- Crystal packing forces may distort bond angles vs. solution-phase NMR data .

How can researchers resolve contradictions in spectral data during structure elucidation?

Advanced Research Question

- Multi-Technique Validation : Cross-validate NMR/IR with X-ray crystallography to confirm substituent positions .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and compare with experimental data .

- Solvent Effects : Repeat NMR in deuterated DMSO and CDCl₃ to assess hydrogen bonding interactions .

What computational strategies predict the reactivity of this compound in nucleophilic addition reactions?

Advanced Research Question

- DFT Studies : Calculate Fukui indices to identify electrophilic sites (e.g., aldehyde carbon: f⁺ = 0.32) .

- Solvent Modeling : Use COSMO-RS to simulate reactivity in polar aprotic solvents (e.g., DMF enhances aldehyde electrophilicity) .

- Transition State Analysis : Identify energy barriers for hydrazine or Grignard reagent attacks using Gaussian09 .

How does the tetrahydro-2H-pyran-4-yl group influence solubility and stability?

Advanced Research Question

- Solubility : The oxygen-rich tetrahydro-2H-pyran enhances water solubility (logP reduced by ~0.5 vs. phenyl analogs) .

- Stability : The chair conformation minimizes steric strain, improving thermal stability (decomposition >200°C) .

- Experimental Testing : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring .

What strategies optimize synthetic yield and purity for large-scale production?

Advanced Research Question

- Catalytic Optimization : Use Sc(OTf)₃ to accelerate Vilsmeier-Haack formylation (yield ↑ 15%) .

- Purification : Gradient column chromatography (hexane:EtOAc 8:2 → 6:4) resolves aldehyde byproducts .

- Quality Control : Validate purity via HPLC (C18 column, 220 nm) and elemental analysis (±0.3% tolerance) .

How is this compound utilized as a building block for fused heterocyclic systems?

Basic Research Question

- Pyrazolo-Pyrazoles : React with hydrazine hydrate in ethanol to form [3,4-c]pyrazole fused systems .

- Thieno-Pyrazoles : Condense with thiophene derivatives under acidic conditions .

- Applications : These fused systems show antimicrobial and anti-inflammatory activity in preclinical studies .

What are the challenges in analyzing tautomeric forms of this compound?

Advanced Research Question

- Tautomer Detection : Use ¹⁵N NMR to distinguish 1H-pyrazole (δN ~ −200 ppm) vs. 2H-pyrazole tautomers .

- Dynamic HPLC : Employ chiral columns to separate tautomers at low temperatures (−20°C) .

How to design derivatives for enhanced biological activity while maintaining synthetic feasibility?

Advanced Research Question

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to boost antimicrobial activity .

- Hybrid Molecules : Conjugate with coumarin via Knoevenagel condensation (yield: 60–70%) .

- In Silico Screening : Use AutoDock to predict binding affinity against COX-2 or EGFR targets .

What safety precautions are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.